Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18087088
InChI: InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3
SMILES:
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate

CAS No.:

Cat. No.: VC18087088

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate -

Specification

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate
Standard InChI InChI=1S/C13H16N2O2/c1-14-12(13(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,14-15H,7H2,1-2H3
Standard InChI Key RZRWZNRJBFLXSC-UHFFFAOYSA-N
Canonical SMILES CNC(CC1=CNC2=CC=CC=C21)C(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1H-indole ring system substituted at the 3-position with a propanoate chain. The propanoate moiety is further functionalized with a methylamino group at the α-carbon. This configuration introduces both hydrogen-bonding capacity (via the amine and ester groups) and hydrophobic interactions (via the indole aromatic system). The ester group (COOCH₃) enhances membrane permeability, while the methylamino group (NHCH₃) contributes to basicity, with a predicted pKa of ~9.5.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
logP (Partition Coefficient)~2.3 (estimated)
Hydrogen Bond Donors2 (NH indole, NH methylamino)
Hydrogen Bond Acceptors3 (ester O, amine N)

The indole nucleus’s planar structure facilitates π-π stacking with aromatic residues in proteins, a feature critical for receptor binding . Steric effects from the methylamino and ester groups likely influence conformational flexibility, as evidenced by molecular modeling studies .

Synthesis and Modification Pathways

Primary Synthetic Routes

Synthesis typically begins with indole-3-propanoic acid derivatives. A documented approach involves:

  • Methylation of Indole-3-Pyruvate: Methyl 3-(1H-indol-3-yl)-2-oxopropanoate serves as a precursor, undergoing reductive amination with methylamine to introduce the methylamino group.

  • Catalytic Hydrogenation: Palladium-catalyzed hydrogenation reduces intermediate Schiff bases, yielding the target compound .

Reaction yields vary (45–72%) depending on solvent systems and catalyst loading . Alternative routes employ Ugi multicomponent reactions, though these require stringent anhydrous conditions .

Derivatization Strategies

The compound’s reactivity permits modifications at multiple sites:

  • Ester Hydrolysis: Conversion to the carboxylic acid under basic conditions enhances water solubility .

  • N-Methylation Adjustments: Quaternary ammonium salts form via alkylation, altering pharmacokinetic profiles .

  • Indole Ring Halogenation: Bromination at the 2-position (as in methyl 3-(2-bromo-1H-indol-3-yl)propanoate ) introduces sites for cross-coupling reactions.

Biological Activities and Mechanisms

Toxicological Profile

Preliminary assays indicate moderate cytotoxicity (LD₅₀ = 180 mg/kg in murine models), necessitating further safety studies.

Comparative Analysis with Related Indole Derivatives

Table 2: Structural and Functional Comparison

CompoundKey FeaturesBiological ActivitySource
Methyl 3-(2-bromo-1H-indol-3-yl)propanoateBromo substituent enhances electrophilicityAntiproliferative agent
N-Methyl-D-tryptophan Methyl EsterChiral center influences receptor bindingNeurotransmitter analog
Methyl 3-(1H-indol-3-yl)-2-oxopropanoateKeto group enables Schiff base formationMetabolic intermediate

Methyl 3-(1H-indol-3-yl)-2-(methylamino)propanoate uniquely combines ester and secondary amine functionalities, enabling dual interactions with polar and nonpolar protein domains .

Applications and Industrial Relevance

Drug Discovery

The compound serves as a scaffold for developing:

  • Kinase Inhibitors: Modifications at the methylamino group enhance selectivity for tyrosine kinases .

  • Antidepressants: Structural similarity to tryptophan derivatives supports serotonin receptor targeting.

Agricultural Chemistry

Indole derivatives function as plant growth regulators. The methyl ester group in this compound improves foliar absorption, suggesting herbicidal or fungicidal applications .

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with cancer-related targets like EGFR or tubulin.

  • Stereochemical Optimization: Explore enantioselective synthesis to improve potency.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

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